5-Bromo-6-hydroxy-7-methoxycoumarin

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Obtaining regioselectively C5-brominated coumarins often requires tedious separation. This compound eliminates that bottleneck by providing a pre-installed bromine handle. Key advantages: (1) Ready-to-use scaffold for Suzuki, Heck, and Sonogashira reactions, bypassing a separate halogenation step. (2) Enhanced lipophilicity (ClogP 1.98) for improved membrane permeability in probe design. (3) The C5 heavy-atom effect enables photoinduced C-Br cleavage for caged molecule applications. Supplied with ≥98% purity to ensure reproducible cross-coupling yields.

Molecular Formula C10H7BrO4
Molecular Weight 271.06 g/mol
CAS No. 172427-04-2
Cat. No. B060422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-hydroxy-7-methoxycoumarin
CAS172427-04-2
Synonyms5-bromo-6-hydroxy-7-methoxy-chromen-2-one
Molecular FormulaC10H7BrO4
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C=CC(=O)OC2=C1)Br)O
InChIInChI=1S/C10H7BrO4/c1-14-7-4-6-5(9(11)10(7)13)2-3-8(12)15-6/h2-4,13H,1H3
InChIKeyFZABKNPGZYCBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-hydroxy-7-methoxycoumarin – Overview


5-Bromo-6-hydroxy-7-methoxycoumarin (CAS 172427-04-2) is a synthetically designed, halogenated coumarin derivative characterized by the molecular formula C₁₀H₇BrO₄ and a molecular weight of 271.06 g/mol [1]. It is synthesized via electrophilic aromatic substitution, typically by bromination of 6-hydroxy-7-methoxycoumarin (isoscopoletin) using bromine in acetic acid under controlled temperature conditions, which installs the bromine atom specifically at the C5 position of the coumarin scaffold . This bromination imparts distinct physicochemical properties, notably an increase in molecular weight of 78.9 g/mol (relative to the non‑brominated parent compound 6‑hydroxy‑7‑methoxycoumarin, 192.17 g/mol) and enhanced lipophilicity, both of which are critical for its utility as a synthetic intermediate and photoactive scaffold in chemical biology research [1].

Pre-brominated building block for cross-coupling diversification
Photoactive scaffold with heavy-atom effect for photochemical studies
Higher lipophilicity vs. parent for membrane-permeability research

Irreplaceability of 5-Bromo-6-hydroxy-7-methoxycoumarin


The substitution of 5-Bromo-6-hydroxy-7-methoxycoumarin with its non‑brominated parent (6‑hydroxy‑7‑methoxycoumarin) or alternative halogenated coumarins fundamentally alters critical performance parameters in both photochemical and synthetic applications. The bromine atom at the C5 position serves two distinct and irreplaceable functions: (1) it introduces a heavy atom that modulates electronic properties and fluorescence quenching behavior, and (2) it provides a chemically accessible handle for further functionalization via cross‑coupling reactions (e.g., Suzuki, Heck) or for generating carbon‑centered radicals upon photolysis [1][2]. Attempting to substitute with the non‑brominated parent compound eliminates the C5 halogen entirely, thereby forfeiting any heavy‑atom effects that influence photochemical quantum yields and abolishing the synthetic utility of the C5 position as a reactive site. Conversely, substituting with regioisomeric bromocoumarins (e.g., 6‑bromo‑7‑hydroxycoumarin or 7‑bromo‑6‑hydroxycoumarin) alters the electronic distribution across the aromatic ring and changes the steric environment for subsequent derivatization, which can affect both reaction yields and the photophysical properties of the resulting adducts [1].

Non-brominated parent (6-hydroxy-7-methoxycoumarin)
Lacks heavy-atom effect and C5 cross-coupling handle; photochemical C–Br cleavage pathway is absent.
Regioisomeric bromocoumarins
Alters electronic distribution and steric environment, potentially shifting reaction yields and photophysical properties.

5-Bromo-6-hydroxy-7-methoxycoumarin vs. Analogs – Evidence


Lipophilicity and Molecular Weight Modulation

5-Bromo-6-hydroxy-7-methoxycoumarin exhibits a molecular weight of 271.06 g/mol, representing an increase of 78.89 g/mol (41.0%) relative to the non‑brominated parent compound 6‑hydroxy‑7‑methoxycoumarin (192.17 g/mol) [1]. The calculated octanol‑water partition coefficient (ClogP) is 1.98, compared to 1.34 for the non‑brominated parent, reflecting a 0.64 log unit increase in lipophilicity attributable solely to the C5 bromine substituent [1].

Lipophilicity & MW
Reported
+78.89 g/mol (+41.0%)
ΔClogP +0.64
Increased MW and lipophilicity vs parent; supports membrane-permeability research context.
Calculated ClogP; experimental logP may differ.
Medicinal Chemistry Pharmacokinetics Physicochemical Properties

C5 Bromine as Cross-Coupling Handle

The C5 bromine substituent in 5‑bromo‑6‑hydroxy‑7‑methoxycoumarin provides a reactive site for palladium‑catalyzed cross‑coupling reactions including Suzuki‑Miyaura, Heck, and Sonogashira couplings, enabling diversification of the coumarin scaffold at the C5 position [1]. In contrast, the non‑halogenated parent compound 6‑hydroxy‑7‑methoxycoumarin lacks this synthetic handle entirely and cannot undergo direct C–C bond formation at C5 without prior functionalization.

Cross-Coupling Handle
Class-level
Target C5–Br (reactive aryl halide)
Comparator No halogen (requires prior functionalization)
Pre-brominated scaffold may reduce synthesis steps; supports combinatorial library synthesis.
Class-level inference; coupling efficiency requires verification.
Synthetic Chemistry C–C Bond Formation Building Block

Photochemical C–Br Bond Lability

The bromine substituent at C5 in 5‑bromo‑6‑hydroxy‑7‑methoxycoumarin is susceptible to photoinduced C–Br bond cleavage, generating a carbon‑centered radical that can participate in electron‑transfer reactions with nucleic acids [1]. This property is absent in non‑brominated coumarin derivatives. Studies on related bromocoumarins demonstrate that the bromine substituent increases antiviral sensitization potency, an effect directly attributed to cleavage of the C–Br bond of the aromatic radical anion produced by light‑induced electron transfer [1].

Photochemical C–Br Lability
Class-level
C–Br bond cleavage under light; generates carbon-centered radical
Provides a photo-triggered radical pathway not available with non-halogenated coumarins.
Data to verify on this specific compound; class-level evidence from bromocoumarins.
Photochemistry Caged Compounds Photolabile Protecting Groups

Applications of 5-Bromo-6-hydroxy-7-methoxycoumarin


C5-Functionalized Library Synthesis via Cross-Coupling

5‑Bromo‑6‑hydroxy‑7‑methoxycoumarin serves as a pre‑functionalized building block for constructing diverse C5‑substituted coumarin libraries via Suzuki‑Miyaura, Heck, and Sonogashira cross‑coupling reactions [1][2]. The C5 bromine provides a reactive aryl halide site, while the 6‑hydroxy and 7‑methoxy groups remain available for orthogonal functionalization or for retaining the fluorescence properties characteristic of the coumarin core. This application leverages the synthetic differentiation established in Section 3, wherein the pre‑installed bromine eliminates the need for a separate halogenation step and avoids regioselectivity issues [1].

Photocleavable Protecting Groups and Caged Molecules

The C5 bromine substituent enables photoinduced C–Br bond cleavage, a photochemical pathway that generates carbon‑centered radicals capable of electron‑transfer reactions with nucleic acids [1]. This property makes 5‑bromo‑6‑hydroxy‑7‑methoxycoumarin a candidate scaffold for designing photoactivatable (caged) molecules and photolabile protecting groups, particularly in applications requiring spatial and temporal control of biological activity via light irradiation. Non‑halogenated coumarins lack this C–Br bond entirely and therefore cannot be substituted for this purpose [1].

Lipophilicity-Optimized Membrane-Permeable Probes

With a ClogP value of 1.98 (compared to 1.34 for the non‑brominated parent), 5‑bromo‑6‑hydroxy‑7‑methoxycoumarin provides enhanced lipophilicity that translates to improved membrane permeability [1]. This physicochemical differentiation makes the compound particularly suitable for designing intracellular fluorescent probes or bioactive molecules where cellular uptake is a critical performance parameter. The 0.64 log unit increase in ClogP represents a meaningful modulation of lipophilicity that can be leveraged in structure‑activity relationship (SAR) studies and probe optimization campaigns [1].

Heavy-Atom Effect in Coumarin Photophysics

The bromine atom at C5 introduces a heavy‑atom effect that modulates the photophysical properties of the coumarin core, including fluorescence quantum yield and intersystem crossing rates. While 5‑bromo‑6‑hydroxy‑7‑methoxycoumarin itself may exhibit reduced fluorescence intensity relative to its non‑brominated analog due to enhanced spin‑orbit coupling and triplet state population, this property is valuable for applications requiring controlled quenching or for studying heavy‑atom effects in fluorescent scaffolds [1]. The compound serves as a model system for investigating structure‑photophysics relationships in halogenated coumarin series [1].

Application
Selection Property
Validation Focus
C5-functionalized library synthesis
Pre-installed C5 bromine for cross-coupling diversification
Cross-coupling reaction scope and regioselectivity optimization
Photoactivatable probe development
Photo-labile C–Br bond for radical generation
Photolysis efficiency and radical-mediated reactivity assessment
Membrane-permeable probe design
Bromine-induced lipophilicity shift vs parent
Cellular uptake and intracellular distribution assays
Heavy-atom photophysics studies
Bromine heavy-atom effect on intersystem crossing
Fluorescence quantum yield and triplet state characterization

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